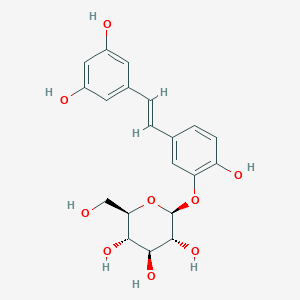

Piceatannol 3'-O-glucoside

説明

Structure

3D Structure

特性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[5-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-2-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O9/c21-9-16-17(25)18(26)19(27)20(29-16)28-15-7-10(3-4-14(15)24)1-2-11-5-12(22)8-13(23)6-11/h1-8,16-27H,9H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGCIIXWEFTPOC-CUYWLFDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C2=CC(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biosynthesis of Piceatannol 3'-O-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Piceatannol 3'-O-glucoside, a naturally occurring stilbene with significant therapeutic potential. The synthesis of this compound is a two-step enzymatic process, commencing with the hydroxylation of resveratrol to form piceatannol, followed by the regiospecific glucosylation at the 3'-hydroxyl group. This document details the enzymes involved, presents available quantitative data, outlines relevant experimental protocols, and provides a visual representation of the pathway.

The Biosynthetic Pathway

The formation of this compound proceeds through two sequential enzymatic reactions:

Step 1: Hydroxylation of Resveratrol to Piceatannol

The precursor molecule, resveratrol, undergoes ortho-hydroxylation at the 3' position of the B-ring to yield piceatannol. Several classes of enzymes have been implicated in this conversion, with their prevalence and activity varying across different biological systems.

-

Polyphenol Oxidase (PPO): In grapevine (Vitis vinifera), the cresolase activity of PPO is a key enzyme responsible for the conversion of trans-resveratrol to piceatannol. This reaction utilizes molecular oxygen and a reducing agent, such as ascorbic acid, to facilitate the hydroxylation[1][2][3][4][5].

-

Cytochrome P450-Dependent Hydroxylases: These enzymes, particularly human CYP1B1 and CYP1A1/2, have been shown to hydroxylate resveratrol to piceatannol in mammalian systems. This reaction is dependent on NADPH as a cofactor[1][3].

-

2-Oxoglutarate-Dependent Dioxygenase: This class of enzymes represents another potential route for piceatannol synthesis, requiring 2-oxoglutarate as a co-substrate[1][2].

Step 2: Glucosylation of Piceatannol to this compound

The second step involves the attachment of a glucose moiety from a UDP-glucose donor to the 3'-hydroxyl group of piceatannol. This reaction is catalyzed by a UDP-glycosyltransferase (UGT). While the specific UGT responsible for the synthesis of the 3'-O-glucoside isomer in plants like rhubarb (a known source of the compound) is yet to be fully characterized, studies on microbial biotransformation have demonstrated the feasibility of this specific glycosylation[6][7][8][9][10]. For instance, the fungus Beauveria bassiana has been shown to produce 3'-O-(4''-O-methyl-β-D-glucopyranosyl)-piceatannol, indicating the presence of enzymes capable of targeting the 3'-position[11]. In contrast, glucosyltransferases from Phytolacca americana (PaGT2 and PaGT3) exhibit a preference for the 4'-position, producing Piceatannol 4'-O-glucoside[2][12][13][14][15][16][17][18][19]. The regiospecificity of UGTs is a critical factor in determining the final product.

Quantitative Data

The following table summarizes the available quantitative data for the enzymes involved in the biosynthesis of piceatannol and the biological activity of the final product.

| Enzyme/Compound | Parameter | Value | Organism/System | Reference |

| Polyphenol Oxidase (PPO) | Km (for resveratrol) | 118.35 ± 49.84 µM | Vitis vinifera | [3][5] |

| Polyphenol Oxidase (PPO) | Vmax | 2.18 ± 0.46 µmol min-1 mg-1 | Vitis vinifera | [3][5] |

| Piceatannol 3'-O-β-D-glucopyranoside | IC50 (Arginase I) | 11.22 µM | Murine | [9] |

| Piceatannol 3'-O-β-D-glucopyranoside | IC50 (Arginase II) | 11.06 µM | Murine | [9] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of the this compound biosynthesis pathway.

Polyphenol Oxidase (PPO) Enzyme Assay

This protocol is adapted from studies on resveratrol hydroxylation in grapevine cell cultures[3].

Objective: To determine the activity of PPO in converting resveratrol to piceatannol.

Materials:

-

Enzyme preparation (e.g., crude extract or purified PPO)

-

trans-Resveratrol solution (200 µM in a suitable solvent like DMSO)

-

Potassium phosphate buffer (0.1 M, pH 7.5)

-

Ascorbic acid (1 mM)

-

Methanol

-

HPLC system with a C18 column and a photodiode array detector

Procedure:

-

Prepare the reaction mixture in a final volume of 0.5 mL containing:

-

200 µL of enzyme preparation

-

200 µM of trans-resveratrol

-

0.1 M potassium phosphate buffer (pH 7.5)

-

1 mM ascorbic acid

-

-

Incubate the reaction mixture at room temperature for a set period (e.g., 3 hours), ensuring linearity of the reaction rate.

-

Stop the reaction by adding an equal volume of methanol.

-

Centrifuge the mixture to pellet any precipitate.

-

Analyze the supernatant by HPLC to quantify the amount of piceatannol formed.

-

For kinetic studies, vary the concentration of resveratrol while keeping other components constant. Calculate Km and Vmax using Michaelis-Menten and Lineweaver-Burk plots.

UDP-Glycosyltransferase (UGT) Enzyme Assay (Luminescence-Based)

This protocol is a general method for assaying UGT activity, such as the UDP-Glo™ Glycosyltransferase Assay[1][20][21][22][23].

Objective: To measure the activity of a UGT in glucosylating piceatannol.

Materials:

-

Purified UGT enzyme

-

Piceatannol solution (in DMSO)

-

UDP-glucose solution

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

UDP-Glo™ Detection Reagent

-

Luminometer

Procedure:

-

Set up the glycosyltransferase reaction in a white, opaque multi-well plate. In each well, combine:

-

Purified UGT enzyme (e.g., 0.5 µg)

-

Piceatannol (substrate, e.g., 100 µM)

-

UDP-glucose (co-substrate, e.g., 100 µM)

-

Reaction buffer to a final volume of 50 µL.

-

-

Include control reactions without the enzyme.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

Add an equal volume (50 µL) of UDP-Glo™ Detection Reagent to each well.

-

Incubate at room temperature for 60 minutes in the dark.

-

Measure the luminescence using a luminometer. The light output is proportional to the amount of UDP produced, which corresponds to the UGT activity.

-

For kinetic analysis, vary the concentration of piceatannol or UDP-glucose.

Heterologous Expression and Purification of UGTs

This protocol outlines a general workflow for producing recombinant UGTs for characterization[12][24][25].

Objective: To express and purify a candidate UGT for functional analysis.

Materials:

-

Expression vector (e.g., pET vector for E. coli or pPICZ for Pichia pastoris)

-

Competent cells (E. coli or P. pastoris)

-

Appropriate growth media and inducers (e.g., IPTG for E. coli, methanol for P. pastoris)

-

Lysis buffer

-

Affinity chromatography column (e.g., Ni-NTA for His-tagged proteins)

-

Wash and elution buffers

-

SDS-PAGE analysis equipment

Procedure:

-

Clone the coding sequence of the candidate UGT into the expression vector.

-

Transform the vector into the chosen expression host.

-

Grow the culture to an appropriate cell density (e.g., OD600 of 0.6-0.8 for E. coli).

-

Induce protein expression with the appropriate inducer and incubate for the required time and temperature.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto the affinity chromatography column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the recombinant UGT with elution buffer.

-

Analyze the purified protein by SDS-PAGE to confirm its size and purity.

HPLC Analysis of Piceatannol and its Glucosides

This protocol is for the separation and quantification of piceatannol and its glucosides[26][27][28].

Objective: To identify and quantify piceatannol and this compound in reaction mixtures or plant extracts.

Materials:

-

HPLC system with a C18 reverse-phase column and a photodiode array (PDA) or fluorescence detector.

-

Mobile phase A: Water with 0.1% formic acid

-

Mobile phase B: Methanol or acetonitrile with 0.1% formic acid

-

Standards of piceatannol and this compound

Procedure:

-

Prepare samples by dissolving them in the mobile phase or methanol.

-

Inject the sample into the HPLC system.

-

Elute the compounds using a gradient program, for example:

-

Start with a low percentage of mobile phase B (e.g., 10%)

-

Increase the percentage of mobile phase B over time to elute the compounds of interest.

-

-

Detect the compounds using a PDA detector at the maximum absorbance wavelength for stilbenes (around 300-330 nm) or a fluorescence detector for higher sensitivity.

-

Identify the peaks by comparing their retention times and UV spectra with those of the authentic standards.

-

Quantify the compounds by creating a standard curve with known concentrations of the standards.

Visualizations

The following diagrams illustrate the biosynthesis pathway of this compound and a typical experimental workflow.

Caption: Biosynthesis of this compound from Resveratrol.

Caption: Workflow for UGT characterization.

References

- 1. promega.co.uk [promega.co.uk]

- 2. la-press.org [la-press.org]

- 3. mdpi.com [mdpi.com]

- 4. Biosynthesis of Piceatannol from Resveratrol in Grapevine Can Be Mediated by Cresolase-Dependent Ortho-Hydroxylation Activity of Polyphenol Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. (2S,3R,4S,5S,6R)-2-{5-[(1E)-2-(3,5-Dihydroxyphenyl)ethenyl]-2-hydroxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol | C20H22O9 | CID 11968990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Piceatannol-3'-O-β-D-glucopyranoside as an active component of rhubarb activates endothelial nitric oxide synthase through inhibition of arginase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Predicting phase-I metabolism of piceatannol: an in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Microbial biotransformation to obtain stilbene methylglucoside with GPR119 agonistic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of glycosides of resveratrol, pterostilbene, and piceatannol, and their anti-oxidant, anti-allergic, and neuroprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ovid.com [ovid.com]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and pharmacological evaluation of glycosides of resveratrol, pterostilbene, and piceatannol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. UDP-Glo glycosyltransferase assay [bio-protocol.org]

- 21. UDP-Glo™ Glycosyltransferase Assay Technical Manual [worldwide.promega.com]

- 22. UDP-Glo™ Glycosyltransferase Assay [promega.com]

- 23. mdpi.com [mdpi.com]

- 24. Expression and Purification of Cp3GT: Structural Analysis and Modeling of a Key Plant Flavonol-3-O Glucosyltransferase from Citrus paradisi - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Digital Commons @ East Tennessee State University - Appalachian Student Research Forum: Crystallization of a Unique Flavonol 3-O Glucosyltransferase found in Grapefruit [dc.etsu.edu]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources and Isolation of Piceatannol 3'-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piceatannol 3'-O-glucoside, a stilbenoid glycoside, has garnered significant scientific interest due to its potential therapeutic properties, including its role in cardiovascular health through the activation of endothelial nitric oxide synthase (eNOS). This technical guide provides a comprehensive overview of the primary natural sources of this compound and detailed methodologies for its isolation and purification. The information presented herein is intended to support research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound is predominantly found in a select number of plant species. The most well-documented sources are various species of rhubarb and the seeds of the passion fruit.

Rhubarb (Rheum species)

Several species of the genus Rheum are primary sources of this compound. The compound is often found in the rhizomes of these plants. Documented species include:

Passion Fruit (Passiflora edulis)

The seeds of the passion fruit, Passiflora edulis, are another significant source of stilbenoids, including piceatannol and its glycosides. While much of the research has focused on the aglycone piceatannol, studies have confirmed the presence of piceatannol glycosides in the seeds. The content of piceatannol in dried passion fruit seeds is approximately 0.51% (w/w).

Quantitative Data on Piceatannol and its Glucoside Content

The concentration of this compound and its aglycone, piceatannol, can vary depending on the plant source, geographical location, and extraction method. The following tables summarize available quantitative data.

Table 1: Piceatannol Content in Passiflora edulis Seeds

| Plant Part | Extraction Method | Compound | Concentration | Reference |

| Dried Seeds | Refluxing with 95% (v/v) ethanol | Piceatannol | 0.51% (w/w) | |

| Seed Coat | Repeated batch extraction with 95% (v/v) ethanol | Piceatannol | ~0.8% (w/w) | |

| Defatted By-products | Conventional Solid-Liquid Extraction (Ethanol:Water 70:30, 80°C) | Piceatannol | Not specified in % | [2] |

| Defatted By-products | Pressurized Liquid Extraction (Ethanol, 110°C) | Piceatannol | Higher concentration than conventional | [2] |

Table 2: Purity of Piceatannol Isolated from Passiflora edulis Seeds

| Purification Method | Compound | Purity | Reference |

| High-Speed Countercurrent Chromatography followed by Semipreparative HPLC | Piceatannol | 94.8% |

Experimental Protocols for Isolation and Purification

Detailed methodologies are crucial for the successful isolation of this compound. The following protocols are based on published scientific literature.

Isolation from Rhubarb (Rheum undulatum)

This protocol outlines a multi-step process for the extraction and purification of this compound from the rhizomes of rhubarb.[3]

1. Extraction:

- The dried and milled rhizomes of rhubarb are extracted with ethanol.

- The resulting extract is dried to remove the ethanol.

2. Solvent Partitioning:

- The dried extract is redissolved in ethyl acetate.

- The ethyl acetate-soluble fraction is collected.

3. Silica Gel Column Chromatography:

- The ethyl acetate fraction is diluted with acetone and subjected to silica gel column chromatography.

- The column is eluted with a mixture of chloroform and methanol. The active fraction containing the desired compound is collected.

4. ODS Column Chromatography:

- The active fraction is further purified using an ODS (octadecylsilyl) column.

- Elution is performed with a gradient of methanol and water, ranging from a 1:2 to a 3:1 ratio.

- Fractions containing pure this compound are collected and verified by analytical methods such as HPLC and NMR.

Isolation of Piceatannol from Passion Fruit (Passiflora edulis) Seeds

This protocol focuses on the isolation of piceatannol, the aglycone of this compound, and can be adapted for the isolation of the glucoside.

1. Extraction:

- Dried and powdered passion fruit seeds are subjected to ultrasound-assisted extraction.

- Ethanol or acetone can be used as the extraction solvent. Ultrasound is applied to enhance extraction efficiency.

2. High-Performance Liquid Chromatography (HPLC) Analysis and Purification:

- The crude extract is analyzed by RP-HPLC to identify and quantify piceatannol.

- A typical mobile phase consists of a gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

- For purification, semipreparative or preparative HPLC is employed using similar conditions to isolate the target compound.

Signaling Pathway: eNOS Activation by this compound

This compound has been shown to activate endothelial nitric oxide synthase (eNOS), a key enzyme in maintaining vascular health. The mechanism involves the inhibition of arginase, an enzyme that competes with eNOS for their common substrate, L-arginine.

Caption: eNOS activation pathway by this compound.

The diagram illustrates that this compound inhibits arginase, which increases the bioavailability of L-arginine for eNOS. This leads to enhanced production of nitric oxide, a critical signaling molecule that promotes vasodilation and contributes to cardiovascular health.[3][4] Studies have shown that treatment with this compound leads to an increased ratio of eNOS dimer to monomer, which is a key indicator of enzyme activation.[3]

Experimental Workflow for Isolation from Rhubarb

The following diagram outlines the general workflow for the isolation and purification of this compound from rhubarb rhizomes.

Caption: Workflow for isolating this compound from rhubarb.

This logical flow provides a clear, step-by-step representation of the purification process, from the initial plant material to the final isolated compound.

Conclusion

This technical guide consolidates the current knowledge on the natural sources and isolation of this compound. Rhubarb and passion fruit seeds stand out as the most promising sources for obtaining this valuable compound. The detailed experimental protocols and the elucidation of its eNOS activation pathway provide a solid foundation for researchers and drug development professionals to advance their studies on the therapeutic potential of this compound. Further research focusing on optimizing extraction yields and exploring other potential natural sources is warranted.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. mdpi.com [mdpi.com]

- 3. Piceatannol-3'-O-β-D-glucopyranoside as an active component of rhubarb activates endothelial nitric oxide synthase through inhibition of arginase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piceatannol-3'-O-beta-D-glucopyranoside as an active component of rhubarb activates endothelial nitric oxide synthase through inhibition of arginase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Deep Dive: Differentiating Piceatannol 3'-O-glucoside and Astringin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical identities of Piceatannol 3'-O-glucoside and Astringin, two closely related stilbenoid glycosides. While often used interchangeably in literature, a meticulous examination of their chemical structures reveals they are positional isomers with distinct glycosidic linkages, leading to potential differences in their biological activities. This document elucidates their structural nuances, comparative biological effects, and the experimental protocols essential for their study. All quantitative data is presented in structured tables for clear comparison, and key experimental and signaling pathways are visualized using Graphviz diagrams.

Introduction: The Stilbenoid Family

Stilbenoids are a class of naturally occurring phenolic compounds characterized by a 1,2-diphenylethylene backbone. They are produced by various plant species as phytoalexins in response to biotic and abiotic stresses. Piceatannol (3,4,3',5'-tetrahydroxy-trans-stilbene) is a prominent member of this family and the aglycone for the two compounds of focus. Glycosylation, the attachment of a sugar moiety, significantly impacts the solubility, stability, and bioavailability of stilbenoids, thereby influencing their pharmacological profiles.

Chemical Identity: Isomers, Not Synonyms

A critical point of clarification is that this compound and Astringin are not the same compound. They are positional isomers, differing in the attachment point of the glucose molecule to the piceatannol backbone.

-

Astringin is the common name for Piceatannol 3-O-β-D-glucoside . The glucose moiety is attached to the hydroxyl group at the 3-position of the first phenyl ring.

-

This compound has the glucose moiety attached to the hydroxyl group at the 3'-position of the second phenyl ring.

This seemingly minor structural difference can lead to significant variations in their three-dimensional conformation, receptor binding affinity, and metabolic fate.

Chemical Structures

This compound

Astringin (Piceatannol 3-O-β-D-glucoside)

Physicochemical Properties

A summary of the key physicochemical properties of this compound and Astringin is provided in the table below for easy comparison.

| Property | This compound | Astringin (Piceatannol 3-O-β-D-glucoside) |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[5-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-2-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | (2S,3R,4S,5S,6R)-2-{3-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol[1] |

| CAS Number | 94356-26-0[2] | 29884-49-9[3][4] |

| Molecular Formula | C₂₀H₂₂O₉[2] | C₂₀H₂₂O₉[3] |

| Molar Mass | 406.38 g/mol [5] | 406.387 g·mol⁻¹[3] |

| Melting Point | >219°C (dec.)[5] | Not precisely defined, often cited similarly to its isomer. |

| Solubility | Slightly soluble in DMSO, Ethanol, and Methanol.[5] | Soluble in DMSO.[6][7] |

Biosynthesis of Stilbenoids

Both this compound and Astringin are derived from the general phenylpropanoid pathway in plants. This pathway starts with the amino acid phenylalanine. A series of enzymatic reactions leads to the formation of p-coumaroyl-CoA, which then condenses with three molecules of malonyl-CoA, catalyzed by stilbene synthase (STS), to produce the stilbene backbone of resveratrol. Piceatannol is subsequently formed by the hydroxylation of resveratrol. Finally, glycosyltransferases attach a glucose molecule to a specific hydroxyl group on the piceatannol structure to yield either this compound or Astringin.

Comparative Biological Activities

While both isomers exhibit a range of biological activities, the position of the glucoside can influence their potency. Direct comparative studies are limited, but inferences can be drawn from individual research.

Antioxidant Activity

Both compounds are potent antioxidants. Their ability to scavenge free radicals is attributed to the hydroxyl groups on the stilbene backbone. However, glycosylation can modulate this activity. One study on ferroptosis inhibition, a process linked to oxidative stress, found that piceatannol had a slightly higher protective effect than astringin, suggesting the free hydroxyl groups on the catechol moiety of piceatannol may be more accessible for radical scavenging.[8]

| Assay | This compound (IC₅₀/EC₅₀) | Astringin (IC₅₀/EC₅₀) | Reference Compound (IC₅₀/EC₅₀) |

| DPPH Radical Scavenging | Data not specifically found for direct comparison | Potent activity reported[5] | Trolox: ~5.0 µmol/L[5] |

| ABTS Radical Scavenging | Data not specifically found for direct comparison | Potent activity reported | - |

| Ferroptosis Inhibition | Slightly less potent than Piceatannol | Cell viability of 77.3% at 100 µM[8] | Piceatannol: 85.9% at 100 µM[8] |

Anti-inflammatory Activity

Astringin has been shown to exert anti-inflammatory effects by suppressing the production of pro-inflammatory mediators. For instance, it can inhibit the PI3K/AKT/NF-κB signaling pathway, reducing the generation of TNF-α, IL-1β, and IL-6.[9][10] this compound has been reported to activate endothelial nitric oxide (NO) synthase by inhibiting arginase activity, which can also have implications for inflammation and vascular health.[11][12]

Anti-cancer Activity

Both piceatannol and its glucosides have demonstrated potential as anti-cancer agents. They can induce apoptosis, inhibit cell proliferation, and prevent metastasis in various cancer cell lines.[13][14][15] Piceatannol 3'-O-β-D-glucopyranoside (a compound with the same glycosidic linkage as Astringin) has been shown to have anti-metastatic and anti-angiogenic activities in fibrosarcoma cells.[16][17]

Experimental Protocols

Extraction and Purification

-

Astringin from Picea species (e.g., Spruce bark):

-

Extraction: Dried and powdered bark is typically extracted with hot water or ethanol.[18][19][20]

-

Fractionation: The crude extract can be fractionated using column chromatography with silica gel or Sephadex.[21]

-

Purification: Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC).[22]

-

-

This compound from Rheum species (e.g., Rhubarb):

-

Extraction: The dried roots are extracted with a solvent such as methanol or ethanol.

-

Purification: The crude extract is subjected to chromatographic techniques, such as preparative HPLC, to isolate the desired compound.[10]

-

Biological Assays

Detailed protocols for key biological assays are outlined below.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).[11]

-

Prepare various concentrations of the test compound and a positive control (e.g., ascorbic acid).

-

Mix the test compound solution with the DPPH solution.

-

Incubate in the dark for a specified time (e.g., 30 minutes).[11]

-

Measure the absorbance at a specific wavelength (around 517 nm).[11]

-

Calculate the percentage of radical scavenging activity.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.[23]

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to a specific absorbance at a certain wavelength (e.g., 734 nm).[24]

-

Add the test compound to the ABTS•+ solution.

-

After a set incubation time, measure the decrease in absorbance.

-

The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

-

Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages:

-

Culture RAW 264.7 cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of the test compound for a specific duration.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.[25]

-

After incubation, collect the cell culture supernatant.

-

Measure the nitrite concentration in the supernatant using the Griess reagent.[26][27]

-

-

Cell Viability (MTS Assay):

-

Seed cancer cells in a 96-well plate and allow them to adhere.

-

Treat the cells with different concentrations of the test compound.

-

After the desired incubation period, add the MTS reagent to each well.[28][29]

-

Incubate for a few hours to allow the conversion of MTS to formazan by viable cells.

-

Measure the absorbance at a specific wavelength (around 490 nm).[29]

-

-

Wound Healing (Scratch) Assay for Cell Migration:

-

Grow a confluent monolayer of cancer cells in a culture plate.

-

Create a "scratch" or cell-free gap in the monolayer with a sterile pipette tip.[3]

-

Treat the cells with the test compound.

-

Capture images of the scratch at different time points (e.g., 0, 12, 24 hours).

-

Measure the rate of wound closure to assess cell migration.

-

-

Transwell Invasion Assay:

-

Coat the upper chamber of a Transwell insert with a basement membrane matrix (e.g., Matrigel).[7]

-

Seed cancer cells in the upper chamber in serum-free medium.

-

Add a chemoattractant (e.g., serum-containing medium) to the lower chamber.[30]

-

Add the test compound to the upper or lower chamber.

-

After incubation, remove non-invading cells from the top of the membrane.

-

Stain and count the cells that have invaded through the matrix to the bottom of the membrane.[30]

-

Conclusion

While this compound and Astringin share the same aglycone and molecular formula, they are distinct positional isomers. This structural difference is likely to influence their pharmacokinetic and pharmacodynamic properties. Researchers and drug development professionals should exercise precision in identifying and reporting these compounds. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of each isomer. This guide provides a foundational understanding and the necessary experimental framework to facilitate such investigations.

References

- 1. Comparison of Ferroptosis-Inhibitory Mechanisms between Ferrostatin-1 and Dietary Stilbenes (Piceatannol and Astringin) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. mdpi.com [mdpi.com]

- 5. This compound(94356-26-0) 1H NMR spectrum [chemicalbook.com]

- 6. Overview of Cellular Mechanisms and Signaling Pathways of Piceatannol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Microbial biotransformation to obtain stilbene methylglucoside with GPR119 agonistic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A New Stilbene Glucoside from Biotransformation-Guided Purification of Chinese Herb Ha-Soo-Oh - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Piceatannol-3'-O-beta-D-glucopyranoside as an active component of rhubarb activates endothelial nitric oxide synthase through inhibition of arginase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Piceatannol-3'-O-β-D-glucopyranoside as an active component of rhubarb activates endothelial nitric oxide synthase through inhibition of arginase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. The Therapeutic Potential of Piceatannol, a Natural Stilbene, in Metabolic Diseases: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Different Antioxidative and Antiapoptotic Effects of Piceatannol and Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Piceatannol-3-O-β-D-glucopyranoside (PG) exhibits in vitro anti-metastatic and anti-angiogenic activities in HT1080 malignant fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. The Bark of Picea abies L., a Waste from Sawmill, as a Source of Valuable Compounds: Phytochemical Investigations and Isolation of a Novel Pimarane and a Stilbene Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Piceatannol: A natural stilbene for the prevention and treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Biological activity of piceatannol: leaving the shadow of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The Bark of the Spruce Picea jezoensis Is a Rich Source of Stilbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Astringin protects LPS-induced toxicity by suppressing oxidative stress and inflammation via suppression of PI3K/AKT/NF-κB pathway for pediatric acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. tandfonline.com [tandfonline.com]

Physical and chemical properties of Piceatannol 3'-O-glucoside.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piceatannol 3'-O-glucoside, a naturally occurring stilbene glycoside, is a derivative of its more widely studied aglycone, piceatannol.[1][2] Found in various plant sources, including rhubarb (Rheum undulatum), grapes, and passion fruit, this polyphenol is gaining attention for its significant biological activities and potential therapeutic applications.[1][3][4] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its known mechanisms of action through key signaling pathways.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its extraction, purification, and formulation in research and development settings.

General and Physical Properties

| Property | Value | Source |

| Synonyms | Astringin, Quzhaqigan, Piceatannol 3'-O-beta-D-glucopyranoside | [5][6][7] |

| CAS Number | 94356-26-0 | [5][8] |

| Appearance | White solid | [4] |

| Melting Point | >219°C (decomposes) | [8] |

| Boiling Point | 721.6 ± 60.0 °C at 760 mmHg | [5] |

| Density | 1.6 ± 0.1 g/cm³ | [5] |

| Water Solubility | 0.74 g/L | [9] |

| logP | 0.44 | [9] |

| Polar Surface Area | 160.07 Ų | [5][9] |

| Refractive Index | 1.761 | [5] |

| Storage Temperature | < -15°C, protect from light | [7][10] |

Chemical and Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₂O₉ | [5][6][8] |

| Molecular Weight | 406.38 g/mol | [6][8] |

| Exact Mass | 406.12638228 Da | [5][11] |

| Hydrogen Bond Donors | 7 | [9] |

| Hydrogen Bond Acceptors | 9 | [9] |

| Rotatable Bond Count | 5 | [9] |

| pKa (Strongest Acidic) | 8.49 | [9] |

| pKa (Strongest Basic) | -3 | [9] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and identification of this compound.

| Spectrum Type | Data Highlights | Source |

| ¹H NMR | Spectra available from chemical suppliers. | [12] |

| ¹³C NMR | Predicted spectra are available in online databases. | [9] |

| UV-Vis | In methanol, λmax at 202, 217, 303, and 326 nm. | [13] |

| Mass Spectrometry | HRESIMS: m/z 421.1485 [M+H]⁺ (for a methylated derivative). The aglycone (piceatannol) shows m/z 245.2 [M+1]⁺. The glucoside would be expected to show a molecular ion at m/z = 407 [M+H]⁺. | [13][14][15] |

Experimental Protocols

This section details methodologies for the extraction, purification, and analysis of this compound and its aglycone, based on established literature.

Extraction and Isolation from Plant Material

This protocol is a generalized procedure based on methods for extracting stilbenes from plant sources like Sophora interrupta roots.[16][17]

Objective: To extract and isolate this compound from dried, powdered plant material.

Methodology:

-

Maceration: Mix 500 g of dried, powdered root material with a suitable solvent (e.g., ethyl acetate or ethanol) and let it stand for 48 hours at room temperature.[16][17]

-

Filtration and Concentration: Filter the extract using Whatman filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.[16][17]

-

Solvent Partitioning (Optional): To pre-purify the extract, perform liquid-liquid partitioning with a sequence of solvents from nonpolar to polar (e.g., hexane, chloroform, ethyl acetate).

-

Column Chromatography:

-

Pack a column (e.g., 58 cm x 2 cm) with silica gel (60–120 mesh).[17]

-

Load the concentrated crude extract onto the column.

-

Elute the column using a gradient solvent system. A typical gradient might start with 100% n-hexane, progressing to mixtures of n-hexane:chloroform, pure chloroform, chloroform:ethyl acetate, pure ethyl acetate, and finally more polar solvents like ethanol and methanol.[17]

-

Collect fractions and monitor them using Thin-Layer Chromatography (TLC) to identify those containing the target compound.

-

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the standard method for the quantification and purification of this compound.

Objective: To quantify or purify this compound from a semi-purified extract.

Methodology:

-

System: A standard HPLC system with a Diode Array Detector (DAD) or UV-Vis detector is used.[14][18]

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[19]

-

Mobile Phase: A gradient elution is typically used, involving a mixture of an aqueous solvent (A) and an organic solvent (B).

-

Elution Program: A representative gradient program: start with a high percentage of solvent A, and gradually increase the percentage of solvent B over 20-30 minutes.[16]

-

Detection: Monitor the elution at a wavelength where stilbenes show strong absorbance, typically around 303-323 nm.[13][15]

-

Quantification: Use an external standard of known concentration to create a calibration curve for accurate quantification.

Arginase Inhibition Assay

This protocol is based on the study demonstrating this compound's inhibitory effect on arginase.[3][20]

Objective: To determine the IC₅₀ value of this compound against arginase I and II.

Methodology:

-

Enzyme Preparation: Prepare arginase enzyme solutions from lysates of mouse liver (for arginase I) and kidney (for arginase II).[3][10]

-

Reaction Mixture:

-

Activate the enzyme by heating with MnCl₂.

-

Prepare a reaction buffer containing L-arginine as the substrate.

-

Add varying concentrations of this compound (e.g., 0 to 120 µM) to the reaction wells.[10]

-

Initiate the reaction by adding the activated enzyme solution.

-

-

Incubation: Incubate the mixture at 37°C for a defined period (e.g., 15 minutes).

-

Stopping the Reaction: Stop the reaction by adding an acid mixture (e.g., H₂SO₄/H₃PO₄/H₂O).

-

Urea Quantification:

-

Add α-isonitrosopropiophenone (ISPF) and heat at 100°C to react with the urea produced by arginase activity.

-

Measure the absorbance of the resulting colored complex at 550 nm.

-

-

Calculation: Calculate the percentage of arginase activity relative to an untreated control. Plot the inhibition curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).[10]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological effects, primarily linked to its antioxidant and enzyme-inhibiting properties.

Workflow for Isolation and Bioactivity Screening

The following diagram illustrates a typical workflow from plant source to the identification of a bioactive compound like this compound.

References

- 1. Piceatannol: a natural stilbene with a broad spectrum of biological activities | Research, Society and Development [rsdjournal.org]

- 2. Overview of Cellular Mechanisms and Signaling Pathways of Piceatannol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piceatannol-3'-O-β-D-glucopyranoside as an active component of rhubarb activates endothelial nitric oxide synthase through inhibition of arginase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piceatannol - Wikipedia [en.wikipedia.org]

- 5. echemi.com [echemi.com]

- 6. Showing dietary polyphenol Piceatannol 3-O-glucoside - Phenol-Explorer [phenol-explorer.eu]

- 7. extrasynthese.com [extrasynthese.com]

- 8. This compound | 94356-26-0 [chemicalbook.com]

- 9. Showing Compound Piceatannol 3-O-glucoside (FDB097340) - FooDB [foodb.ca]

- 10. medchemexpress.com [medchemexpress.com]

- 11. (2S,3R,4S,5S,6R)-2-{5-[(1E)-2-(3,5-Dihydroxyphenyl)ethenyl]-2-hydroxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol | C20H22O9 | CID 11968990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound(94356-26-0) 1H NMR [m.chemicalbook.com]

- 13. Microbial biotransformation to obtain stilbene methylglucoside with GPR119 agonistic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ojs.openagrar.de [ojs.openagrar.de]

- 15. researchgate.net [researchgate.net]

- 16. scienceopen.com [scienceopen.com]

- 17. Isolation and Characterization of the Anticancer Compound Piceatannol from Sophora Interrupta Bedd - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dial.uclouvain.be [dial.uclouvain.be]

- 19. researchgate.net [researchgate.net]

- 20. Piceatannol-3'-O-beta-D-glucopyranoside as an active component of rhubarb activates endothelial nitric oxide synthase through inhibition of arginase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity Spectrum of Stilbene Glycosides: A Technical Guide for Researchers

For correspondence: --INVALID-LINK--

Abstract

Stilbene glycosides, a class of naturally occurring polyphenolic compounds, have garnered significant attention within the scientific community for their diverse and potent biological activities. This technical guide provides an in-depth exploration of the multifaceted therapeutic potential of these molecules, with a focus on their antioxidant, anti-inflammatory, anticancer, neuroprotective, and cardioprotective effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering a consolidated overview of quantitative data, detailed experimental methodologies, and elucidation of the underlying signaling pathways. All quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are detailed to facilitate reproducibility. Furthermore, complex signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide clear and concise representations of the molecular mechanisms and experimental designs discussed herein.

Introduction

Stilbenes are a class of phenolic compounds characterized by a 1,2-diphenylethylene backbone.[1] In nature, they are predominantly found in their glycosidic forms, where one or more hydroxyl groups are attached to a sugar moiety. This glycosylation enhances their water solubility and stability, and can influence their bioavailability and metabolic fate.[2] Prominent examples of stilbene glycosides include resveratroloside, pinostilbenoside, and polydatin (piceid).[3][4] The biological activities of these compounds are vast, ranging from antioxidant and anti-inflammatory to more complex roles in the prevention and mitigation of chronic diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.[1][5] This guide will systematically explore the spectrum of these activities, providing the necessary quantitative data and methodological details to support further research and development in this promising field.

Antioxidant Activity

Stilbene glycosides are potent antioxidants capable of neutralizing free radicals and mitigating oxidative stress, a key pathological factor in numerous diseases. Their antioxidant capacity is typically evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the oxygen radical absorbance capacity (ORAC) assay, and the ferric reducing antioxidant power (FRAP) assay.

Quantitative Antioxidant Data

The antioxidant activities of various stilbene glycosides have been quantified and are summarized in the table below. It is important to note that direct comparison of IC50 and ORAC values across different studies should be done with caution due to variations in experimental conditions.

| Stilbene Glycoside | Assay | IC50 / ORAC Value | Reference(s) |

| Polydatin (Piceid) | DPPH | 61.9 ± 2.8 nM | [6] |

| Polydatin (Piceid) | ABTS | 125.1 ± 11.3 nM | [6] |

| Polydatin (Piceid) | H₂O₂ Scavenging | 76.5 ± 5.2 nM | [6] |

| Polydatin (Piceid) | ORAC | 18.67 µmol TE/g | [4] |

| Resveratrol | DPPH | 353.3 ± 33.8 nM | [6] |

| Resveratrol | ABTS | 450.5 ± 32.6 nM | [6] |

| Resveratrol | ORAC | 23.12 µmol TE/g | [4] |

| Resveratroloside | DPPH | Lower activity than aglycone | [7] |

| Pinostilbenoside | DPPH | Lower activity than aglycone | [7] |

Table 1: Quantitative Antioxidant Activity of Selected Stilbene Glycosides.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the general procedure for determining the antioxidant activity of stilbene glycosides using the DPPH assay.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Test compound (stilbene glycoside)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

-

Sample Preparation: Dissolve the stilbene glycoside and the positive control in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

-

Assay:

-

Add 100 µL of the DPPH solution to each well of a 96-well plate.

-

Add 100 µL of the different concentrations of the test compound or positive control to the wells.

-

For the blank, add 100 µL of methanol instead of the sample.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

Anti-inflammatory Activity

Chronic inflammation is a contributing factor to a wide range of diseases. Stilbene glycosides have demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways.

Quantitative Anti-inflammatory Data

The anti-inflammatory effects of stilbene glycosides are often assessed by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines in cell-based models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

| Stilbene Glycoside | Model System | Inhibitory Target | IC50 Value | Reference(s) |

| (Z)-2,3-dihydroxystilbene-5-O-β-D-glucoside | U937 human monocytes | Histamine production | 0.16 mM | [1][8] |

| Macasiamenene L | THP-1 cell line | Cell viability | 1.8 ± 1.1 µmol/L | [8] |

Table 2: Quantitative Anti-inflammatory Activity of Selected Stilbene Glycosides.

Experimental Protocol: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol describes a common in vitro method to evaluate the anti-inflammatory potential of stilbene glycosides.[9]

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (stilbene glycoside)

-

Griess Reagent (for NO measurement)

-

96-well cell culture plate

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.[10]

-

Treatment:

-

Pre-treat the cells with various concentrations of the stilbene glycoside for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no stilbene glycoside) and an LPS-only control.

-

-

Nitric Oxide Measurement:

-

After incubation, collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent to the supernatant.

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

-

Calculation: The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-only control.

Signaling Pathways in Inflammation

Stilbene glycosides exert their anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Establishment of rat ischemia-reperfusion injury model [bio-protocol.org]

- 4. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stilbene Glycosides in Pinus cembra L. Bark: Isolation, Characterization, and Assessment of Antioxidant Potential and Antitumor Activity on HeLa Cells [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Stilbenes, a Versatile Class of Natural Metabolites for Inflammation—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4.3. In Vitro Anti-Inflammation Effects on LPS-Induced RAW 264.7 Cells [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

In Silico Prediction of Piceatannol 3'-O-glucoside Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piceatannol (3,3',4,5'-tetrahydroxy-trans-stilbene), a natural analog of resveratrol, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1] Its glycosylated form, Piceatannol 3'-O-glucoside, is found in various natural sources, including rhubarb.[2] The addition of a glucose moiety can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent compound, potentially influencing its molecular targets and therapeutic effects.

This technical guide provides a comprehensive overview of the in silico methodologies for predicting the protein targets of this compound. It further details experimental protocols for the validation of these predicted targets and explores the key signaling pathways modulated by this compound and its aglycone. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product-based drug discovery and development.

In Silico Target Prediction Methodology

The identification of molecular targets is a critical step in elucidating the mechanism of action of a bioactive compound. In silico approaches offer a time- and cost-effective strategy to predict potential protein targets, which can then be prioritized for experimental validation. A general workflow for the in silico target prediction of this compound is outlined below.

References

Piceatannol 3'-O-glucoside: A Technical Guide to its Bioavailability and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piceatannol, a natural analog of resveratrol, has garnered significant interest for its potential health benefits, including antioxidant, anti-inflammatory, and anti-carcinogenic properties. It is found in various fruits, such as grapes and passion fruit. In nature, piceatannol often exists in its glycosylated form, such as piceatannol 3'-O-glucoside. The addition of a glucose moiety can significantly alter the physicochemical properties of the parent compound, thereby affecting its bioavailability and metabolic fate. This technical guide provides a comprehensive overview of the current understanding of the bioavailability and metabolism of piceatannol, with a specific focus on its 3'-O-glucoside form, drawing inferences from the metabolism of its aglycone and other related stilbenoid glycosides due to the limited direct research on this specific glucoside.

Metabolism of Piceatannol and its Glucoside

The metabolism of piceatannol is a complex process involving phase I and phase II enzymatic reactions, as well as the crucial role of the gut microbiota. While direct studies on this compound are scarce, its metabolic pathway can be largely inferred from the extensive research on its aglycone, piceatannol, and the general principles of polyphenol glycoside metabolism.

Upon oral ingestion, this compound is likely to undergo enzymatic hydrolysis in the small intestine, catalyzed by lactase-phlorizin hydrolase, or by gut microbiota in the colon, to release the aglycone, piceatannol. Piceatannol itself is then subject to extensive metabolism, primarily through glucuronidation, sulfation, and methylation.[1][2]

Key metabolic pathways include:

-

Deglycosylation: The initial and rate-limiting step for the absorption of this compound is the cleavage of the glucose moiety. This can occur in the small intestine or the colon.[3]

-

Glucuronidation and Sulfation: Piceatannol undergoes extensive phase II metabolism in the liver and intestinal cells, where it is conjugated with glucuronic acid and sulfate to form more water-soluble metabolites that can be readily excreted.[2][4]

-

Methylation: The catechol structure of piceatannol makes it a substrate for catechol-O-methyltransferase (COMT), leading to the formation of methylated metabolites such as isorhapontigenin.[2]

Quantitative Bioavailability and Metabolism Data

Direct quantitative data on the bioavailability of this compound is not currently available in the scientific literature. However, studies on its aglycone, piceatannol, provide valuable insights into its potential absorption and metabolic fate. The oral bioavailability of piceatannol is generally low due to extensive first-pass metabolism.[2]

Table 1: In Vivo Bioavailability of Piceatannol in Rats

| Compound | Dose | Route of Administration | Cmax (µM) | Tmax (h) | AUC (µmol·h/L) | Reference |

| Piceatannol | 90 µmol/kg | Intragastric | 1.1 ± 0.2 | 0.5 | 2.0 ± 0.4 | [5] |

| Piceatannol | 180 µmol/kg | Intragastric | 2.5 ± 0.5 | 0.5 | 5.8 ± 1.2 | [5] |

| Piceatannol | 360 µmol/kg | Intragastric | 8.1 ± 1.5 | 0.5 | 18.9 ± 3.5 | [5] |

AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.

Table 2: Major Metabolites of Piceatannol Identified in Rats

| Metabolite | Location Detected | Metabolic Pathway | Reference |

| Piceatannol monoglucuronide | Plasma | Glucuronidation | [4] |

| Piceatannol monosulfate | Plasma | Sulfation | [4] |

| O-methyl piceatannol (Isorhapontigenin) | Plasma | Methylation | [2] |

| O-methyl piceatannol conjugates | Plasma | Methylation and Conjugation | [5] |

Experimental Protocols

The following outlines a general experimental workflow for determining the bioavailability and metabolism of this compound, based on standard methodologies used for pharmacokinetic studies of polyphenols.

In Vivo Bioavailability Study in a Rodent Model

-

Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are typically used. Animals are housed in controlled conditions with a standard diet and water ad libitum.

-

Compound Administration: this compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally via gavage at a specific dose (e.g., 50 mg/kg body weight). A control group receives the vehicle only.

-

Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Urine and Feces Collection: Animals are housed in metabolic cages for the collection of urine and feces over a 24 or 48-hour period to assess excretion patterns.

-

Sample Analysis: Plasma, urine, and fecal extracts are analyzed for the presence of the parent compound and its metabolites using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS).

-

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life (t1/2) are calculated from the plasma concentration-time data using appropriate software.

In Vitro Metabolism Study using Liver Microsomes

-

Incubation: this compound is incubated with pooled human or rat liver microsomes in the presence of NADPH-regenerating system (to support Phase I metabolism) or UDPGA (for glucuronidation) or PAPS (for sulfation) at 37°C.

-

Reaction Termination: The reaction is stopped at various time points by adding a cold organic solvent (e.g., acetonitrile).

-

Metabolite Identification: The samples are centrifuged, and the supernatant is analyzed by HPLC-MS/MS to identify the metabolites formed.

Visualizations

Proposed Metabolic Pathway of this compound

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow for Bioavailability Studies

Caption: General experimental workflow for in vivo bioavailability studies.

Logical Relationship in Piceatannol Metabolism

Caption: Logical flow of this compound metabolism and distribution.

Conclusion and Future Directions

The bioavailability and metabolism of this compound are critical determinants of its potential therapeutic efficacy. While direct experimental data for the glucoside are lacking, the extensive research on its aglycone, piceatannol, provides a solid foundation for understanding its likely metabolic fate. Future research should focus on conducting dedicated pharmacokinetic studies on this compound to accurately determine its absorption, distribution, metabolism, and excretion profiles. Such studies will be invaluable for establishing its potential as a nutraceutical or therapeutic agent and for designing effective delivery systems to enhance its bioavailability.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Glucosylation of Piceatannol 3'-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of piceatannol 3'-O-glucoside, a naturally occurring stilbene with significant therapeutic potential. The document covers both chemical and enzymatic synthesis strategies, presenting key quantitative data, detailed experimental protocols for cited methodologies, and diagrams of relevant biological pathways.

Introduction

Piceatannol (3,4,3',5'-tetrahydroxy-trans-stilbene), a hydroxylated analog of resveratrol, has garnered considerable interest for its diverse pharmacological activities. Its glycosylated form, this compound, has demonstrated compelling biological effects, including the inhibition of arginase, which is implicated in cardiovascular diseases, as well as anti-metastatic and anti-angiogenic properties relevant to cancer therapy.[1][2][3] The synthesis of this specific glucoside is crucial for advancing its research and therapeutic development. This document outlines the primary methods for its synthesis and glucosylation.

Data Presentation: Synthesis Methods and Efficacy

The following tables summarize quantitative data from various synthesis and biological activity studies concerning piceatannol and its glucosides.

Table 1: Chemical Synthesis of this compound

| Method | Key Reactions | Overall Yield | Reference |

| Scalable Total Synthesis | Fischer-like glycosylation, Mizoroki–Heck reaction | 39% | [4] |

Table 2: Enzymatic Glucosylation of Piceatannol and Related Stilbenes

| Biocatalyst | Substrate | Product(s) | Yield/Conversion | Reference |

| Phytolacca americana cultured cells | Piceatannol | Piceatannol 4'-β-glucoside | - | [5] |

| Glucosyltransferase from P. americana | Piceatannol | Piceatannol 4'-β-glucoside | - | [6] |

| Beauveria bassiana (Microbial transformation) | Piceatannol | 3-O-(4″-O-methyl-β-D-glucopyranosyl)-piceatannol (a derivative) | 45.53% | [7] |

| P450 BM3 mutant | Polydatin | Astringin (Piceatannol 3-O-β-D-glucoside) | - | [8] |

Table 3: Biological Activity of this compound

| Biological Target | Effect | IC₅₀ Value | Reference |

| Arginase I | Inhibition | 11.22 µM | [2] |

| Arginase II | Inhibition | 11.06 µM | [2] |

| HT1080 cells | Suppression of metastatic ability | Not cytotoxic up to 100 µM | [1] |

| HUVECs | Inhibition of migration and tube formation | Not cytotoxic up to 100 µM | [1] |

Experimental Protocols

Chemical Synthesis: Scalable Total Synthesis of Piceatannol-3'-O-β-D-glucopyranoside

This protocol is based on a scalable synthesis route and involves a key Fischer-like glycosylation followed by a Mizoroki-Heck reaction.[4]

Materials:

-

Starting materials for the synthesis of the glycosyl donor and the stilbene core.

-

Appropriate solvents and reagents for each reaction step.

-

Catalysts for the Mizoroki-Heck reaction (e.g., palladium catalyst).

-

Standard laboratory glassware and purification equipment (e.g., column chromatography).

Procedure:

-

Fischer-like Glycosylation: An early-stage glycosylation is performed to couple the protected glucose moiety to a phenolic precursor. This typically involves reacting a protected monosaccharide with an alcohol in the presence of an acid catalyst.

-

Regioselective Iodination: A regioselective iodination of the phenolic glycoside is carried out under strongly acidic conditions to prepare the molecule for the subsequent coupling reaction.

-

Synthesis of the Styrene Derivative: A telescoped route is employed to access the required styrene derivative.

-

Mizoroki–Heck Reaction: The key carbon-carbon bond formation to create the stilbene backbone is achieved through a Mizoroki-Heck reaction, coupling the iodinated glycoside with the styrene derivative.

-

Deprotection: Removal of protecting groups from the sugar and phenolic hydroxyls to yield the final product, this compound.

-

Purification: The final compound is purified using techniques such as column chromatography to achieve high purity.

Enzymatic Glucosylation Methods (General Approach)

1. Glucosylation using Plant Cell Cultures (e.g., Phytolacca americana)

Materials:

-

Established suspension cell cultures of Phytolacca americana.

-

Culture medium (e.g., Murashige and Skoog medium) supplemented with necessary hormones and nutrients.

-

Piceatannol (substrate).

-

Sterile flasks and incubator shaker.

-

Solvents for extraction (e.g., methanol, ethyl acetate).

-

HPLC for product analysis and purification.

Procedure:

-

Culturing: Grow Phytolacca americana cells in liquid medium in sterile flasks on a rotary shaker at approximately 25°C in the dark.

-

Substrate Feeding: Once the cell culture reaches the desired growth phase, add a sterile solution of piceatannol to the culture medium.

-

Incubation: Continue to incubate the cell culture with the substrate for a specified period (e.g., 24-72 hours).

-

Extraction: Separate the cells from the medium. Extract the cells and the medium separately with an appropriate organic solvent to recover the glucosylated products.

-

Analysis and Purification: Analyze the extracts using HPLC to identify and quantify the formation of piceatannol glucosides. Purify the desired glucoside using preparative HPLC.

2. Glucosylation using Isolated Glucosyltransferases

Materials:

-

Purified glucosyltransferase (e.g., from a recombinant source).

-

Piceatannol (acceptor substrate).

-

UDP-glucose (sugar donor).

-

Reaction buffer with appropriate pH and cofactors (e.g., Mg²⁺).

-

Thermostated incubator.

-

Quenching solution (e.g., acid or organic solvent).

-

HPLC for analysis.

Procedure:

-

Reaction Setup: In a reaction vessel, combine the reaction buffer, piceatannol, and UDP-glucose.

-

Enzyme Addition: Initiate the reaction by adding the purified glucosyltransferase.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40°C) for a set period, with gentle agitation.

-

Reaction Termination: Stop the reaction by adding a quenching solution.

-

Analysis: Analyze the reaction mixture by HPLC to determine the conversion of piceatannol and the yield of the glucosylated product.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the synthesis workflow and a key signaling pathway influenced by this compound.

Caption: Chemical synthesis workflow for this compound.

Caption: Enzymatic glucosylation of piceatannol.

Caption: Inhibition of Arginase by this compound.

Caption: Anti-metastatic and anti-angiogenic effects of this compound.

Conclusion

The synthesis of this compound can be achieved through both chemical and enzymatic routes. The scalable chemical synthesis offers a viable path for producing larger quantities of the compound, while enzymatic methods, though currently more developed for the 4'-isomer, hold promise for more sustainable and regioselective production in the future. The potent biological activities of this compound, particularly its role in modulating the arginase-eNOS pathway and its anti-cancer properties, underscore its potential as a lead compound for drug development. Further research is warranted to optimize synthesis protocols and fully elucidate its therapeutic mechanisms.

References

- 1. Piceatannol-3-O-β-D-glucopyranoside (PG) exhibits in vitro anti-metastatic and anti-angiogenic activities in HT1080 malignant fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piceatannol-3'-O-β-D-glucopyranoside as an active component of rhubarb activates endothelial nitric oxide synthase through inhibition of arginase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Synthesis of glycosides of resveratrol, pterostilbene, and piceatannol, and their anti-oxidant, anti-allergic, and neuroprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Microbial biotransformation to obtain stilbene methylglucoside with GPR119 agonistic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Highly regioselective hydroxylation of polydatin, a resveratrol glucoside, for one-step synthesis of astringin, a piceatannol glucoside, by P450 BM3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Piceatannol 3'-O-glucoside Administration in ApoE-/- Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the administration of Piceatannol 3'-O-glucoside (PG) to Apolipoprotein E knockout (ApoE-/-) mice, a widely used model for studying atherosclerosis. This document outlines the experimental workflow, from animal model selection and diet to the analysis of atherosclerotic lesions and relevant signaling pathways.

Introduction

This compound (PG), a naturally occurring stilbene, has garnered interest for its potential therapeutic effects in cardiovascular diseases. Its aglycone, piceatannol, has demonstrated anti-inflammatory, antioxidant, and anti-atherosclerotic properties.[1] This protocol details the administration of PG to ApoE-/- mice, a model susceptible to developing spontaneous atherosclerotic lesions, particularly when fed a high-fat diet. The aim is to assess the impact of PG on the development and progression of atherosclerosis.

Experimental Design and Workflow

A typical experimental design to evaluate the efficacy of PG in mitigating atherosclerosis in ApoE-/- mice involves the following steps:

Caption: Experimental workflow for this compound administration in ApoE-/- mice.

Quantitative Data Summary

While specific quantitative data for this compound in ApoE-/- mice is limited in the public domain, the following tables summarize expected outcomes based on studies of PG and its aglycone, piceatannol, in relevant models.

Table 1: Expected Effects of this compound on Serum Lipid Profile in High-Fat Diet-Fed ApoE-/- Mice

| Parameter | Control (HFD) | PG Treatment (HFD + PG) | Expected Outcome | Reference |

| Total Cholesterol (TC) | Significantly Elevated | Reduced | ↓ | [2] |

| Triglycerides (TG) | Significantly Elevated | Reduced | ↓ | [2] |

| LDL-Cholesterol (LDL-C) | Significantly Elevated | Reduced | ↓ | [2] |

| HDL-Cholesterol (HDL-C) | Reduced or Unchanged | Increased or Unchanged | ↑ or ↔ | [2] |

Data is extrapolated from studies on piceatannol in C57BL/6 mice fed a high-fat diet.[2]

Table 2: Expected Effects of this compound on Atherosclerotic Lesion and Inflammatory Markers

| Parameter | Control (HFD) | PG Treatment (HFD + PG) | Expected Outcome | Reference |

| Aortic Lesion Area (%) | High | Significantly Reduced | ↓ | [3] |

| Aortic Superoxide Anions | Increased | Reduced by up to 63% | ↓ | [1] |

| Serum TNF-α | Elevated | Reduced | ↓ | [4] |

| Serum IL-6 | Elevated | Reduced | ↓ | [4] |

Data for aortic lesion area is from a study on PG in ApoE-/- mice.[3] Superoxide anion data is from an ex vivo study on mouse aortic rings.[1] Inflammatory marker data is extrapolated from studies on piceatannol.[4]

Detailed Experimental Protocols

Animal Husbandry and Diet

-

Animal Model: Male ApoE-/- mice, typically 6-8 weeks of age, are used. These mice spontaneously develop hypercholesterolemia and atherosclerotic plaques.

-

Housing: Mice should be housed in a temperature- and light-controlled environment with ad libitum access to food and water.

-

Diet: To accelerate atherosclerosis, mice are fed a high-fat diet (HFD), often referred to as a Western-type diet, typically containing 21% fat and 0.15-0.21% cholesterol.

This compound Administration

-

Route of Administration: Administration in the drinking water is a common and non-invasive method.[3]

-

Dosage: While the precise optimal concentration is not definitively established in publicly available literature, a starting point can be extrapolated from similar studies with other polyphenols. A study on leucine supplementation in ApoE-/- mice used a 1.5% w/v solution in drinking water. For PG, a concentration of 50 µg/ml has been used for ex vivo aortic ring experiments and can be considered for in vivo studies, with adjustments based on pilot experiments.

-

Preparation of PG Solution: Dissolve this compound in sterile drinking water. The solution should be prepared fresh regularly (e.g., every 2-3 days) and protected from light to prevent degradation.

-

Treatment Duration: A typical treatment period to observe significant effects on atherosclerosis in ApoE-/- mice is 8-16 weeks.

Atherosclerotic Lesion Analysis (Oil Red O Staining)

This protocol is for the en face analysis of the entire aorta.

-

Perfusion and Aorta Dissection:

-

Anesthetize the mouse and open the thoracic cavity.

-

Perfuse the vascular system via the left ventricle with phosphate-buffered saline (PBS) followed by a 4% paraformaldehyde solution.

-

Carefully dissect the entire aorta from the heart to the iliac bifurcation.

-

-

Aortic Cleaning and Preparation:

-

Remove the adventitial fat from the aorta under a dissecting microscope.

-

Cut the aorta longitudinally to open it.

-

-

Staining:

-

Rinse the aorta with distilled water and then with 60% isopropanol.

-

Stain the aorta with a freshly prepared and filtered Oil Red O solution for 25-30 minutes.

-

Differentiate in 60% isopropanol.

-

Rinse with distilled water.

-

-

Imaging and Quantification:

-

Pin the stained aorta flat on a black wax dish.

-

Capture a high-resolution image.

-

Use image analysis software (e.g., ImageJ) to quantify the total aortic surface area and the Oil Red O-stained (lesion) area.

-

Express the atherosclerotic lesion area as a percentage of the total aortic surface area.

-

Serum Lipid Profile Analysis

-

Blood Collection: Collect blood via cardiac puncture at the time of euthanasia.

-

Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum.

-

Analysis: Use commercially available enzymatic kits to measure the concentrations of total cholesterol (TC), triglycerides (TG), high-density lipoprotein cholesterol (HDL-C), and low-density lipoprotein cholesterol (LDL-C).

Western Blot Analysis for Signaling Proteins

-

Protein Extraction: Homogenize aortic tissue samples in RIPA buffer with protease and phosphatase inhibitors. Centrifuge and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate with primary antibodies overnight at 4°C. Key antibodies include those against:

-

p-eNOS (Ser1177) and total eNOS

-

Arginase-II

-

p-NF-κB p65 and total NF-κB p65

-

p-p38 MAPK and total p38 MAPK

-

β-actin or GAPDH (as a loading control)

-

-

Wash and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection and Quantification: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.

Signaling Pathway Diagrams

This compound and the Arginase-eNOS Pathway

Caption: PG enhances eNOS activity by inhibiting arginase, leading to improved endothelial function.

Postulated Anti-inflammatory Signaling of Piceatannol

References

- 1. Piceatannol alleviates glucolipotoxicity induced vascular barrier injury through inhibition of the ROS/NF-kappa B signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piceatannol Exerts Anti-Obesity Effects in C57BL/6 Mice through Modulating Adipogenic Proteins and Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]